molecular formula C12H9NO3S B1206872 2-Phenoxathiinamine-10,10-dioxide

2-Phenoxathiinamine-10,10-dioxide

Cat. No.: B1206872
M. Wt: 247.27 g/mol
InChI Key: CUQQZSRDQFQARK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenoxathiinamine-10,10-dioxide is a heterocyclic compound featuring a phenoxathiin backbone with an amine substituent at the 2-position and two sulfonyl groups at the 10-positions. The phenoxathiin core consists of two benzene rings bridged by one oxygen and one sulfur atom, with the sulfur atom oxidized to a sulfone (SO₂) group in this derivative. This structural configuration enhances its stability and electronic properties, making it relevant in pharmaceutical and materials science research. Evidence from neuropsychopharmacology studies highlights its structural analogs (e.g., CX157, a 3-fluoro-7-(2,2,2-trifluoroethoxy)phenoxathiin-10,10-dioxide derivative) as potent monoamine oxidase-A (MAO-A) inhibitors for major depressive disorder (MDD) treatment .

Properties

Molecular Formula

C12H9NO3S

Molecular Weight

247.27 g/mol

IUPAC Name

10,10-dioxophenoxathiin-2-amine

InChI

InChI=1S/C12H9NO3S/c13-8-5-6-10-12(7-8)17(14,15)11-4-2-1-3-9(11)16-10/h1-7H,13H2

InChI Key

CUQQZSRDQFQARK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)OC3=C(S2(=O)=O)C=C(C=C3)N

Canonical SMILES

C1=CC=C2C(=C1)OC3=C(S2(=O)=O)C=C(C=C3)N

Origin of Product

United States

Comparison with Similar Compounds

CX157 (3-fluoro-7-(2,2,2-trifluoroethoxy)phenoxathiin-10,10-dioxide)

  • Structure : Differs by a fluorine atom at position 3 and a trifluoroethoxy group at position 5.
  • Function : Selective MAO-A inhibitor with improved safety over classical MAO inhibitors (e.g., tranylcypromine). Its sulfone groups enhance metabolic stability and reduce hepatotoxicity risks .
  • Stability : A patented crystalline form of CX157 exhibits higher thermal stability (melting point >200°C) and solubility in polar solvents compared to amorphous forms, enabling precise dosing in therapeutics .

2-Acetylphenoxathiin-10,10-dioxide

  • Structure : Features an acetyl group at position 2.
  • Synthesis: Prepared via bromination of 2-acetylphenoxathiin-10,10-dioxide in glacial acetic acid, yielding 79.9% purity. This highlights the reactivity of the phenoxathiin nucleus under oxidative conditions .
  • Applications : Primarily a synthetic intermediate for further functionalization (e.g., bromination to introduce electrophilic groups) .

Phenothiazine-Based Analogues

Phenothiazines share a sulfur and nitrogen-containing heterocycle but lack the oxygen atom present in phenoxathiins. Key derivatives include:

10H-Phenothiazine-5,5-dioxide

  • Structure : Sulfonyl groups at positions 5 and 5 instead of 10 and 10.
  • Properties: Lower thermal stability (melting point ~150°C) compared to phenoxathiin dioxides, attributed to reduced aromatic stabilization .

10-Pentyl-10H-phenothiazine-5,5-dioxide

  • Structure : A pentyl chain at the nitrogen atom.
  • Solubility : Enhanced lipophilicity due to the alkyl chain, making it suitable for lipid-based drug formulations .

Thioxanthone Derivatives

TADF-CO-SO2 (2-(4-(diphenylamino)phenyl)-9H-thioxanthen-9-one-10,10-dioxide)

  • Structure: Thioxanthenone core with diphenylamino and sulfone groups.
  • Function : Exhibits thermally activated delayed fluorescence (TADF) with a photoluminescence quantum yield (PLQY) of 92%, driven by sulfone-induced charge-transfer states .
  • Applications: Organic light-emitting diodes (OLEDs) and sensors, contrasting with phenoxathiinamines’ pharmaceutical focus .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Melting Point (°C) Solubility (mg/mL) Key Application
2-Phenoxathiinamine-10,10-dioxide Not reported Not reported Pharmaceutical research
CX157 (crystalline form) >200 12.5 (DMSO) MAO-A inhibition
10H-Phenothiazine-5,5-dioxide ~150 5.8 (Ethanol) Antipsychotics
TADF-CO-SO2 280–285 Insoluble in H₂O OLEDs

Research Findings and Key Insights

  • Stability and Dosage: The sulfone groups in phenoxathiin dioxides (e.g., CX157) significantly improve metabolic stability compared to non-sulfonated analogs, reducing dosing frequency .
  • Electronic Applications: Thioxanthone dioxides like TADF-CO-SO2 outperform phenoxathiinamines in optoelectronics due to superior PLQY, emphasizing the role of core heterocycle choice in material design .
  • Synthetic Flexibility: Phenoxathiin dioxides are more reactive toward electrophilic substitution than phenothiazines, enabling diverse functionalization (e.g., bromination, acetylation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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